1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol
Overview
Description
“1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol” is a chemical compound with the CAS Number: 1248283-41-1 . It has a molecular weight of 187.63 and its IUPAC name is 1-[(6-chloro-4-pyrimidinyl)amino]-2-propanol .
Molecular Structure Analysis
The InChI code for “1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol” is 1S/C7H10ClN3O/c1-5(12)3-9-7-2-6(8)10-4-11-7/h2,4-5,12H,3H2,1H3,(H,9,10,11) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The physical form of “1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol” is a powder . It is stored at room temperature . Unfortunately, no further physical or chemical properties were found in the search results.Scientific Research Applications
Fluorescent Sensor for Detection of Aluminum Ion
A study by Yadav and Singh (2018) developed a turn-on ESIPT-based fluorescent sensor for the selective recognition of aluminum ions, which can be used for bacterial cell imaging and logic gate applications. This sensor demonstrates high sensitivity and selectivity for aluminum ions, showcasing its utility in environmental and biological sensing applications (Yadav & Singh, 2018).
Cytotoxic Activity and Quantum Chemical Calculations
Research by Kökbudak et al. (2020) on new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, through reactions involving 1-amino-2-thioxo-1,2-dihydropyrimidin, highlighted the cytotoxic activities of these compounds against cancer cell lines, along with detailed quantum chemical calculations. This underscores the compound's relevance in developing anticancer agents and understanding molecular properties relevant to drug design (Kökbudak et al., 2020).
Supramolecular Structures
A study by Cheng et al. (2011) on the supramolecular structures of related compounds emphasized the significance of hydrogen bonding in determining the patterns of base pairing and molecular packing. This research provides valuable insights into nucleic acid structures and their functions, highlighting the broader applicability of pyrimidine derivatives in understanding biological macromolecules (Cheng et al., 2011).
Antimicrobial Activity
Research on novel benzothiazole pyrimidine derivatives by Maddila et al. (2016) demonstrated excellent in vitro antibacterial and antifungal activities. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Maddila et al., 2016).
Anti-HIV Activity
Vince and Hua (1990) synthesized a compound with potential anti-HIV activity, highlighting the therapeutic applications of pyrimidine derivatives in antiviral drug development. Their work underscores the compound's efficacy in inhibiting HIV infectivity and replication, presenting a promising avenue for antiretroviral therapy (Vince & Hua, 1990).
Safety And Hazards
properties
IUPAC Name |
1-[(6-chloropyrimidin-4-yl)amino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)3-9-7-2-6(8)10-4-11-7/h2,4-5,12H,3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFSBNKLPAZCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=NC=N1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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